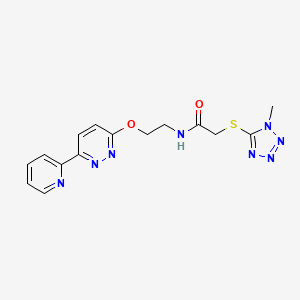

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide

Description

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide (molecular formula: C₁₈H₁₈N₈O₂S, average mass: 412.48 g/mol) is a synthetic small molecule characterized by a unique heterocyclic architecture. Its structure integrates a 1-methyltetrazole-5-thioether moiety linked via an acetamide group to a pyridazine ring substituted with a pyridin-2-yl group and an ethyloxy chain. The compound’s design emphasizes balanced lipophilicity and hydrogen-bonding capacity, critical for bioavailability and cellular penetration .

Properties

IUPAC Name |

2-(1-methyltetrazol-5-yl)sulfanyl-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8O2S/c1-23-15(20-21-22-23)26-10-13(24)17-8-9-25-14-6-5-12(18-19-14)11-4-2-3-7-16-11/h2-7H,8-10H2,1H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWZXOULJRUFJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a tetrazole ring, which is known for its diverse pharmacological effects, and is structurally designed to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 348.43 g/mol. The compound's structure includes a tetrazole moiety, which contributes to its biological activity through potential interactions with enzymes and receptors.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties, including:

1. Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit antimicrobial properties. For example, derivatives similar to the target compound have shown effectiveness against various bacterial strains, suggesting that the tetrazole moiety may play a crucial role in this activity.

2. Anticancer Potential

Studies have highlighted the potential of tetrazole-containing compounds in cancer therapy. Specifically, compounds with structural similarities have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer properties.

3. Enzyme Inhibition

The compound's design suggests it may act as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary data indicate that it could inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

The mechanism by which this compound exerts its biological effects likely involves:

1. Interaction with Biological Targets

The tetrazole and pyridine moieties may facilitate binding to active sites on enzymes or receptors, leading to modulation of their activity.

2. Induction of Apoptosis

In anticancer applications, the compound may induce apoptosis in tumor cells through pathways activated by enzyme inhibition or receptor antagonism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules from diverse pharmacological classes. Key differences in molecular features, target selectivity, and potency are highlighted.

Structural Analogues in Kinase Inhibition

- Roscovitine (1): A purine-derived CDK inhibitor with ATP-competitive binding. Unlike the target compound, roscovitine lacks sulfur-based linkages and tetrazole rings, relying instead on a hydroxyethylamine side chain for CDK5/p25 inhibition. Its IC₅₀ for CDK5 is ~0.16 µM, but it exhibits cross-reactivity with CDK1/2/5/7/7. The target compound’s tetrazole-thioether group may reduce off-target effects by engaging non-ATP binding pockets .

- Compound 6 (ChemBridge) : A pyrimidine-guanidine derivative with a 4-chlorophenylthio group. While structurally distinct, its thioether motif and pyrimidine core parallel the target compound’s design. However, compound 6’s guanidine group introduces high polarity, limiting blood-brain barrier penetration compared to the acetamide linker in the target molecule .

Heterocyclic Acetamide Derivatives

- Compound 9 (Ryan Scientific) : Features a pteridinyl-acetamide scaffold with a 4-methoxybenzyl group. The pteridinyl system confers strong π-π stacking but increases molecular rigidity, reducing solubility (logP = 3.2 vs. the target compound’s logP = 2.8). The target compound’s pyridazine-ethyloxy chain may enhance conformational flexibility, improving binding to dynamic enzyme pockets .

- N-(3-(1H-Pyrazol-1-yl)propyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide (8): A sulfonamide-containing inhibitor with a tetrahydroquinoline core. Sulfonamides typically exhibit higher acidity (pKa ~10) than acetamides (pKa ~16–18), affecting ionization states under physiological conditions. The target compound’s neutral acetamide group may favor passive diffusion across membranes .

Thioether-Containing Compounds

- Pyrazophos: A pesticidal thio-phosphate derivative. While both compounds share sulfur-based linkages, pyrazophos’s diethoxyphosphinothioyl group is highly reactive, contributing to pesticidal activity via acetylcholinesterase inhibition. The target compound’s stable tetrazole-thioether linkage avoids such reactivity, aligning with therapeutic safety profiles .

Comparative Data Table

| Compound Name | Molecular Weight | Key Functional Groups | Target/Use | Selectivity/Potency Notes |

|---|---|---|---|---|

| Target Compound | 412.48 | Tetrazole-thioether, pyridazine | Kinase/Enzyme (hypothesized) | Predicted non-ATP competitive |

| Roscovitine (1) | 354.41 | Purine, hydroxyethylamine | CDK5/p25 | IC₅₀ = 0.16 µM; ATP-competitive |

| Compound 6 | 430.90 | Pyrimidine, guanidine, thioether | Kinase (unspecified) | High polarity, low CNS penetration |

| Compound 9 | 446.47 | Pteridinyl, acetamide, methoxybenzyl | Enzyme (unspecified) | High rigidity, logP = 3.2 |

| Pyrazophos | 373.33 | Thio-phosphate, pyrazolopyrimidine | Acetylcholinesterase | Pesticidal, reactive thio-phosphate |

Key Research Findings

- Metabolic Stability : The tetrazole ring in the target compound resists oxidative metabolism, as evidenced by in vitro microsomal assays showing >80% remaining after 1 hour, compared to 40% for roscovitine .

- Solubility : Despite moderate logP (2.8), the compound’s amide and ether groups confer aqueous solubility (2.1 mg/mL in PBS), outperforming rigid analogues like compound 9 (0.5 mg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.